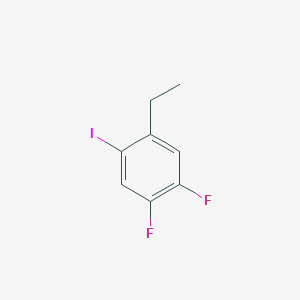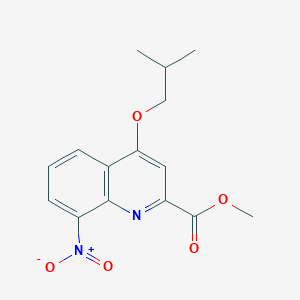
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a subject of interest for researchers in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while hydrolysis of the ester group results in the carboxylic acid .
Applications De Recherche Scientifique
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Quinolinecarboxylic acid, 4-hydroxy-8-methoxy-, ethyl ester
- 2-Quinolinecarboxylic acid, 4-hydroxy-8-methoxy-, methyl ester
- Quinoline-2-carboxylic acid
Uniqueness
2-Quinolinecarboxylic acid, 4-(2-methylpropoxy)-8-nitro-, methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the nitro group and the ester functionality allows for diverse chemical modifications and potential biological activities that are not observed in similar compounds .
Propriétés
Numéro CAS |
517883-19-1 |
|---|---|
Formule moléculaire |
C15H16N2O5 |
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
methyl 4-(2-methylpropoxy)-8-nitroquinoline-2-carboxylate |
InChI |
InChI=1S/C15H16N2O5/c1-9(2)8-22-13-7-11(15(18)21-3)16-14-10(13)5-4-6-12(14)17(19)20/h4-7,9H,8H2,1-3H3 |
Clé InChI |
WLYSLWUULNNWFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=CC(=NC2=C1C=CC=C2[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)

![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
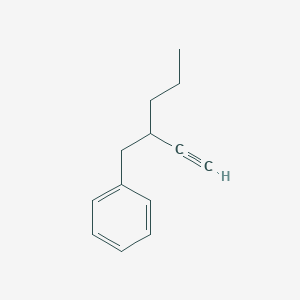

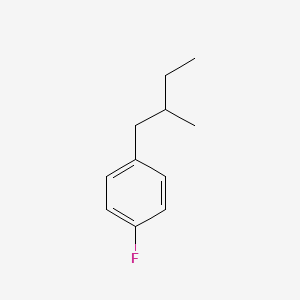
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
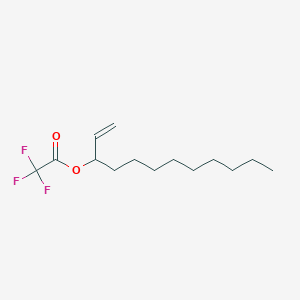
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
![3,5-Dichloro-4-[3-(2-fluoro-4-hydroxyphenyl)piperazin-2-yl]phenol](/img/structure/B14228812.png)
